Liraglutide - 204656-20-2

Liraglutide

Catalog Number: EVT-273233
CAS Number: 204656-20-2
Molecular Formula: C172H265N43O51
Molecular Weight: 3751 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Liraglutide is a synthetic analog of human glucagon-like peptide-1 (GLP-1), a naturally occurring peptide hormone. [] It belongs to a class of drugs known as GLP-1 receptor agonists. [] While clinically approved for treating type 2 diabetes and obesity, Liraglutide holds significant research interest due to its diverse biological effects. [] Studies explore its potential in various fields, including cardiovascular health, [] renal function, [] and cellular processes like apoptosis and adipogenesis. [, , ]

Exendin-4 (Ex-4)

  • Compound Description: Exendin-4 is a naturally occurring 39-amino acid peptide and a potent glucagon-like peptide-1 receptor (GLP-1R) agonist. It exhibits a longer half-life than native GLP-1 due to its resistance to degradation by dipeptidyl peptidase-4 (DPP-4) [, , ]. Exendin-4 is known for its glucose-lowering effects, primarily mediated by stimulating glucose-dependent insulin secretion from pancreatic β-cells [, , ].
  • Relevance: Similar to Liraglutide, Exendin-4 is a GLP-1R agonist, and both compounds have been shown to increase blood sugar levels temporarily in normal rats. This effect is attributed to the activation of the hypothalamic-pituitary-adrenal (HPA) axis []. Moreover, cross-tolerance between Liraglutide and Exendin-4 was observed in normal rats, suggesting shared mechanisms of action [].

Guanethidine

  • Compound Description: Guanethidine is an antihypertensive drug that acts as an adrenergic neuron-blocking agent. It depletes norepinephrine stores in sympathetic neurons, thereby inhibiting sympathetic nerve activity [].
  • Relevance: Pretreatment with Guanethidine was found to block the glucose-increasing effects of Liraglutide in normal rats. This finding further supports the involvement of the sympathetic nervous system and the HPA axis in mediating Liraglutide's effects on blood glucose [].

Berberine

  • Compound Description: Berberine is an isoquinoline alkaloid with a long history of medicinal use. It is known for its anti-inflammatory, anti-diabetic, and cholesterol-lowering properties. Berberine has been shown to inhibit the hypothalamic-pituitary-adrenal (HPA) axis [].
  • Relevance: Central infusion of Berberine blocked the blood glucose-increasing effects of centrally administered Liraglutide in normal rats. This finding suggests that Liraglutide may exert its glucose-raising effects in the brain partly via activation of the HPA axis [].

Dexamethasone

  • Compound Description: Dexamethasone is a potent synthetic glucocorticoid with anti-inflammatory and immunosuppressive properties. It acts as a HPA axis inhibitor, suppressing the release of corticotropin-releasing hormone (CRH), adrenocorticotropic hormone (ACTH), and cortisol [].
  • Relevance: Similar to Berberine, central infusion of Dexamethasone was able to block the blood glucose-increasing effect of centrally administered Liraglutide in normal rats. This result further supports the involvement of the HPA axis in the hyperglycemic response to central Liraglutide administration [].

Exendin(9-39)

  • Compound Description: Exendin(9-39) is a potent and specific GLP-1R antagonist. It binds competitively to the GLP-1R, blocking the actions of GLP-1 and related agonists [, ].
  • Relevance: In a study investigating the effects of Liraglutide on oxidized low-density lipoprotein (oxLDL)-induced oxidative stress and fatty degeneration in macrophages, Exendin(9-39) was used to confirm the involvement of GLP-1R in mediating Liraglutide's protective effects. Pretreatment with Exendin(9-39) reversed the beneficial effects of Liraglutide on foam cell formation, oxidative stress markers, and lipid accumulation, suggesting that Liraglutide acts through the GLP-1R to exert its beneficial effects in this context [].

Sibutramine

    Compound Description: Sibutramine is a centrally acting appetite suppressant that inhibits the reuptake of serotonin, norepinephrine, and dopamine in the brain. This action leads to increased feelings of fullness and reduced appetite, promoting weight loss [].

Metformin

  • Compound Description: Metformin is a biguanide class antihyperglycemic agent commonly used as a first-line treatment for type 2 diabetes [, , , , , , , , ]. It works primarily by suppressing hepatic glucose production and improving insulin sensitivity [, , , , , , , , ].
  • Relevance: Many studies investigating the efficacy and safety of Liraglutide included patients already receiving Metformin as part of their diabetes management. The combination of Liraglutide and Metformin has consistently been found to provide superior glycemic control compared to either agent alone, highlighting their synergistic effects [, , , , , , , , ].

Rosiglitazone

  • Compound Description: Rosiglitazone is a thiazolidinedione class antidiabetic drug that improves insulin sensitivity by activating peroxisome proliferator-activated receptor gamma (PPARγ) [].
  • Relevance: Liraglutide, in combination with Metformin and Rosiglitazone, was shown to be a well-tolerated and effective therapy for type 2 diabetes, leading to significant improvements in glycemic control compared to placebo [].

Sodium-glucose cotransporter-2 inhibitors (SGLT2i)

  • Compound Description: SGLT2 inhibitors are a class of antidiabetic medications that work by inhibiting glucose reabsorption in the kidneys, promoting glucose excretion in urine [].
  • Relevance: Clinical trials have investigated the efficacy and safety of adding Liraglutide to SGLT2i therapy in patients with type 2 diabetes inadequately controlled on SGLT2i alone. Results showed that the combination of Liraglutide and SGLT2i provided superior glycemic control compared to SGLT2i monotherapy [].

Insulin

  • Compound Description: Insulin is a key hormone produced by pancreatic β-cells that regulates blood glucose levels by promoting glucose uptake and utilization in various tissues. It is a crucial treatment for type 1 diabetes and is often required in advanced stages of type 2 diabetes [, , , , , ].
  • Relevance: The combined use of Liraglutide and insulin has been investigated in patients with type 2 diabetes who have inadequate glycemic control on insulin alone. Studies suggest that this combination therapy can be safe and effective in improving glycemic control, reducing insulin requirements, and promoting weight loss [].

Lixisenatide

  • Compound Description: Lixisenatide is another GLP-1 receptor agonist with a slightly shorter duration of action compared to Liraglutide [].
  • Relevance: A study directly compared the efficacy and safety of Liraglutide and Lixisenatide as add-on therapies to Metformin in patients with type 2 diabetes inadequately controlled on Metformin monotherapy. Findings indicated that Liraglutide was more effective than Lixisenatide in improving glycemic control over the 26-week study period [].

Semaglutide

    Compound Description: Semaglutide is a long-acting GLP-1 receptor agonist administered once weekly, offering a more convenient dosing regimen compared to Liraglutide's once-daily administration [, ].

Saxagliptin and Vildagliptin

    Compound Description: Saxagliptin and Vildagliptin are dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral antidiabetic agents that increase the levels of endogenous GLP-1 by inhibiting its degradation [].

    Relevance: A study compared the efficacy and safety of adding Liraglutide, Saxagliptin, or Vildagliptin to existing oral hypoglycemic therapy in poorly controlled Chinese patients with type 2 diabetes. Results demonstrated that Liraglutide was superior to both Saxagliptin and Vildagliptin in reducing HbA1c levels and promoting weight loss, highlighting its greater efficacy in this patient population [].

Source and Classification

Liraglutide is classified as a lipopeptide due to its fatty acid modification, which enhances its binding to albumin and prolongs its half-life. It is synthesized using solid-phase peptide synthesis techniques, which allow for the precise assembly of amino acid sequences.

Synthesis Analysis

The synthesis of liraglutide typically involves solid-phase peptide synthesis (SPPS), which allows for efficient production of peptides with high purity. Key methods include:

  • Solid Phase Synthesis: The process begins with the attachment of a protected amino acid to a solid resin. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is commonly used to safeguard the amino group during synthesis. The sequence is built by sequentially adding protected amino acids, followed by deprotection and cleavage from the resin at the end of synthesis .
  • Key Steps in Synthesis:
    • The initial step involves coupling N-terminal Fmoc-protected glycine to a resin.
    • Subsequent amino acids are added in a specific order, with purification steps such as reverse-phase high-performance liquid chromatography (HPLC) to ensure high yield and purity .
    • The final product is obtained through lyophilization after cleavage from the resin .
  • Technical Parameters: Typical conditions include using coupling agents like HCTU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and bases like N,N-diisopropylethylamine for activation, with reaction temperatures maintained at room temperature or slightly elevated conditions .
Molecular Structure Analysis

Liraglutide consists of a linear chain of 31 amino acids with a molecular formula of C172H265N43O51C_{172}H_{265}N_{43}O_{51}. Its structure features:

  • Amino Acid Sequence: The sequence includes modifications such as palmitoylation at lysine 26, which enhances its hydrophobicity and binding affinity.
  • Conformation: Circular dichroism studies indicate that liraglutide adopts a helical conformation in membrane-mimicking environments, which is critical for its biological activity .

Structural Characteristics

PropertyDetails
Molecular WeightApproximately 3752.3 g/mol
Amino Acid Count31
ModificationsPalmitoyl group at Lys26
Chemical Reactions Analysis

Liraglutide undergoes several chemical reactions during its synthesis:

  • Coupling Reactions: Each amino acid is coupled through peptide bond formation, typically using activating agents to facilitate the reaction.
  • Deprotection Reactions: After each coupling step, protective groups are removed to expose the reactive amine for subsequent additions.
  • Purification Reactions: Crude liraglutide is purified through reverse-phase HPLC, where impurities are separated based on their hydrophobic interactions with the column material.

The efficiency of these reactions can be influenced by factors such as temperature, pH, and concentration of reagents used.

Mechanism of Action

Liraglutide acts by mimicking the action of endogenous glucagon-like peptide-1. Its mechanism involves:

  1. Receptor Binding: Liraglutide binds to GLP-1 receptors on pancreatic beta cells.
  2. Insulin Secretion: This binding stimulates insulin secretion in response to elevated blood glucose levels.
  3. Inhibition of Glucagon Release: It reduces glucagon secretion from alpha cells, leading to decreased hepatic glucose production.
  4. Gastric Emptying Delay: Liraglutide slows gastric emptying, contributing to increased satiety and reduced food intake.

This multi-faceted mechanism helps regulate blood sugar levels effectively in patients with type 2 diabetes .

Physical and Chemical Properties Analysis

Liraglutide exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water and organic solvents like dimethyl sulfoxide.
  • Stability: The compound shows good stability under physiological conditions due to its modifications that prevent rapid degradation by dipeptidyl peptidase IV (DPP-IV).
  • Storage Conditions: Liraglutide should be stored at controlled room temperature away from light.
Applications

Liraglutide has significant clinical applications:

  1. Diabetes Management: It is primarily used for managing type 2 diabetes by improving glycemic control.
  2. Weight Management: Liraglutide has also been approved for weight management in obese patients due to its appetite-suppressing effects.
  3. Cardiovascular Benefits: Studies suggest that liraglutide may have cardiovascular protective effects beyond glucose regulation.
Historical Development and Milestones in Liraglutide Research

Discovery of GLP-1 Receptor Agonists and Early Analog Design

The therapeutic potential of glucagon-like peptide-1 (GLP-1) emerged when researchers demonstrated it restores up to 70% of insulin secretion in type 2 diabetes patients. However, native GLP-1's extremely short plasma half-life (<2 minutes) due to rapid dipeptidyl peptidase-IV (DPP-IV) degradation and renal clearance rendered it therapeutically impractical [1] [5]. This limitation spurred efforts to develop degradation-resistant analogs. Early strategies focused on modifying the N-terminal region (His7-Ala8), the primary DPP-IV cleavage site. While exendin-4 (from Gila monster venom) provided a natural template with inherent DPP-IV resistance, Novo Nordisk pursued human GLP-1 as the scaffold to minimize immunogenicity [1] [4]. Systematic alanine scanning mutagenesis identified critical residues for receptor activation (positions 7, 8, 9, 10, 12, 13, 15, 28, 29), establishing the foundation for rational modifications that preserved biological activity while enhancing stability [1].

Table 1: Key Milestones in Early GLP-1 Receptor Agonist Development

YearMilestoneSignificance
1984-1992Identification of GLP-1's incretin effectEstablished GLP-1's glucose-dependent insulin secretion and therapeutic potential
Mid-1990sDevelopment of exendin-based exenatideProvided proof-of-concept for DPP-IV-resistant GLP-1R agonists
1998First fatty acid-derivatized GLP-1 analog (C8 chain)Demonstrated concept but had stability issues
2000sCompletion of LEAD Phase III programDemonstrated liraglutide's efficacy vs. rosiglitazone, glimepiride, and insulin glargine
2009/2010EMA/FDA approval of liraglutide (Victoza®)First human-based long-acting GLP-1RA for T2D

Rational Drug Design: Albumin-Binding Strategies for Protraction

The breakthrough in liraglutide's development came from leveraging human serum albumin (HSA) binding as a protraction mechanism. HSA, the most abundant plasma protein (35-50 g/L, ~0.6 mM), possesses exceptional plasma longevity (weeks) due to pH-dependent binding to the neonatal Fc receptor (FcRn), which protects it from degradation [1]. Researchers exploited HSA's multiple binding sites for endogenous compounds like fatty acids. By conjugating fatty acids to therapeutic peptides, they could create reversible HSA-peptide complexes, shielding the peptide from enzymatic degradation and renal clearance while facilitating slow release into circulation [1]. This approach diverged from earlier protraction methods relying solely on subcutaneous deposition (e.g., insulin detemir). Computational and crystallographic studies identified optimal fatty acid chain lengths and attachment points that maximized HSA binding affinity without disrupting GLP-1 receptor (GLP-1R) engagement [1].

Table 2: Albumin-Binding Strategies for Therapeutic Peptides

StrategyMechanismExample CompoundsAdvantages/Limitations
Fatty acid conjugationReversible non-covalent binding to HSA's fatty acid sitesLiraglutide, Semaglutide, Insulin detemirHigh drug-loading capacity; Tunable affinity
Peptide ligands (Phage-derived)High-affinity binding to specific albumin epitopesCyclic peptide DICLPRWGCLWSpecies-specific binding; Potential immunogenicity
Protein fusion (Fc, Albumin)Genetic fusion to albumin or antibody Fc domainAlbiglutide, Fc-fusion proteinsVery long half-life; Large molecular size may limit tissue penetration

Structural Optimization: Fatty Acid Acylation and Spacer Integration

Liraglutide's final structure resulted from meticulous optimization of three elements: fatty acid chain length, attachment site on the GLP-1 backbone, and spacer chemistry. Initial analogs featured shorter chains (C8-C12) attached via lysine residues, but suffered from aggregation and insufficient HSA binding [1]. Researchers systematically evaluated chain lengths from C14 to C18, finding C16 (palmitic acid) offered optimal balance between HSA binding affinity and solubility. Positional screening revealed Lys26 as the optimal attachment site – distal from the N-terminal receptor activation domain (positions 7-15) and C-terminal region involved in receptor binding (position 28-29) [1].

A critical innovation was the introduction of a γ-glutamic acid spacer between Lys26 and the C16 fatty acid. This spacer:

  • Prevented steric hindrance: Ensured the fatty acid could efficiently bind HSA without obstructing GLP-1R interaction.
  • Enhanced flexibility: Allowed optimal positioning of the fatty acid into HSA's binding pockets.
  • Improved solubility: Reduced self-aggregation tendencies observed with direct fatty acid conjugation [1].The final structure (Arg34-GLP-1(7-37) with C16 diacid via γGlu at Lys26) exhibited 97% homology to native GLP-1, retained high GLP-1R potency (EC50 ~1-2 nM), and achieved a plasma half-life of 10-14 hours suitable for once-daily dosing [1] [4].

Table 3: Structural Optimization Steps for Liraglutide

ParameterOptions TestedSelected Optimized FeatureRationale
Fatty Acid Chain LengthC8, C10, C12, C14, C16, C18C16 (palmitic acid)Balanced HSA binding affinity and solubility; Longer chains increased aggregation
Attachment PositionLys20, Lys26, Lys34, Arg34Lys26Minimal disruption of receptor binding/activation domains; Optimal protraction
Spacer ChemistryDirect linkage, β-alanine, γ-aminobutyric acid, γ-glutamic acidγ-glutamic acidReduced steric hindrance; Improved solubility; Enhanced HSA binding orientation
Amino Acid SubstitutionsDPP-IV-resistant mutations (e.g., Ala8→Gly8), Ala-scan guided changesArg34→Lys34 (for fatty acid attachment); Preservation of native residues at key positionsMaintained high receptor potency while enabling derivatization

Key Preclinical Studies: From In Vitro Potency to Animal Models

Liraglutide's pharmacological profile was extensively characterized through in vitro assays and animal models. Receptor binding studies demonstrated high affinity for human GLP-1R (Kd ~0.1-1 nM) with potent stimulation of cyclic AMP production [1] [5]. Crucially, it retained glucose-dependent insulin secretion in pancreatic beta-cell lines, indicating preservation of this critical safety feature. In DPP-IV degradation assays, liraglutide exhibited complete resistance, unlike native GLP-1 which was degraded within minutes [1].

Animal studies proved pivotal in elucidating liraglutide's weight-regulating mechanisms. Chronic administration in diet-induced obese (DIO) rodents produced dose-dependent and sustained reductions in food intake and body weight. Mechanistic studies identified central actions: Liraglutide crossed the blood-brain barrier in limited amounts and activated GLP-1Rs in key hypothalamic nuclei (arcuate nucleus) and brainstem areas (nucleus tractus solitarius) involved in satiety regulation [5]. Direct injection of GLP-1R antagonists into these brain regions blocked liraglutide's anorectic effects, confirming central mediation [5].

Further animal investigations revealed additional benefits:

  • Improved glucose tolerance: Enhanced insulin sensitivity and reduced hepatic glucose production in Zucker diabetic fatty rats [1].
  • Beta-cell preservation: Increased beta-cell mass and reduced apoptosis in db/db mice [1].
  • Cardiovascular effects: Improved endothelial function and reduced infarct size in myocardial ischemia models [1].These multifaceted preclinical findings supported liraglutide's progression into clinical trials for type 2 diabetes and later for obesity [1] [4] [5].

Table 4: Key Findings from Liraglutide Preclinical Studies

Study TypeModel SystemKey FindingsSignificance
In Vitro PharmacologyHuman GLP-1R transfected cellsHigh binding affinity (Kd 0.1-1 nM); cAMP EC50 ~1-2 nM; Glucose-dependent insulin secretionConfirmed target engagement with desired functional response
Metabolic StabilityPlasma/DPP-IV incubationComplete resistance to DPP-IV degradation; Half-life >24h in plasma vs. <2 min for native GLP-1Validated protraction strategy
Food Intake/Body WeightDiet-Induced Obese (DIO) RodentsDose-dependent reduction (up to 20-30%) in food intake and body weight; Activation of hypothalamic nucleiEstablished weight loss mechanism and efficacy
Glucose HomeostasisZucker Diabetic Fatty (ZDF) RatsImproved glucose tolerance; Enhanced insulin sensitivity; Preserved beta-cell massDemonstrated antidiabetic potential beyond weight loss
Cardiovascular EffectsRodent Myocardial Ischemia ModelsReduced infarct size; Improved endothelial function; Lowered systolic blood pressureSuggested potential cardioprotective benefits

Properties

CAS Number

204656-20-2

Product Name

Liraglutide

IUPAC Name

(2S)-5-[[(5S)-5-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]propanoyl]amino]-6-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[2-[[(2S)-5-carbamimidamido-1-(carboxymethylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-6-oxohexyl]amino]-2-(hexadecanoylamino)-5-oxopentanoic acid

Molecular Formula

C172H265N43O51

Molecular Weight

3751 g/mol

InChI

InChI=1S/C172H265N43O51/c1-18-20-21-22-23-24-25-26-27-28-29-30-37-53-129(224)195-116(170(265)266)59-64-128(223)180-68-41-40-50-111(153(248)199-115(62-67-135(232)233)154(249)204-120(73-100-44-33-31-34-45-100)159(254)214-140(93(11)19-2)167(262)192-97(15)146(241)201-122(76-103-79-183-108-49-39-38-48-106(103)108)157(252)203-118(72-90(5)6)158(253)212-138(91(7)8)165(260)200-110(52-43-70-182-172(177)178)149(244)184-81-130(225)193-109(51-42-69-181-171(175)176)148(243)187-84-137(236)237)196-144(239)95(13)189-143(238)94(12)191-152(247)114(58-63-127(174)222)194-131(226)82-185-151(246)113(61-66-134(230)231)198-155(250)117(71-89(3)4)202-156(251)119(75-102-54-56-105(221)57-55-102)205-162(257)124(85-216)208-164(259)126(87-218)209-166(261)139(92(9)10)213-161(256)123(78-136(234)235)206-163(258)125(86-217)210-169(264)142(99(17)220)215-160(255)121(74-101-46-35-32-36-47-101)207-168(263)141(98(16)219)211-132(227)83-186-150(245)112(60-65-133(228)229)197-145(240)96(14)190-147(242)107(173)77-104-80-179-88-188-104/h31-36,38-39,44-49,54-57,79-80,88-99,107,109-126,138-142,183,216-221H,18-30,37,40-43,50-53,58-78,81-87,173H2,1-17H3,(H2,174,222)(H,179,188)(H,180,223)(H,184,244)(H,185,246)(H,186,245)(H,187,243)(H,189,238)(H,190,242)(H,191,247)(H,192,262)(H,193,225)(H,194,226)(H,195,224)(H,196,239)(H,197,240)(H,198,250)(H,199,248)(H,200,260)(H,201,241)(H,202,251)(H,203,252)(H,204,249)(H,205,257)(H,206,258)(H,207,263)(H,208,259)(H,209,261)(H,210,264)(H,211,227)(H,212,253)(H,213,256)(H,214,254)(H,215,255)(H,228,229)(H,230,231)(H,232,233)(H,234,235)(H,236,237)(H,265,266)(H4,175,176,181)(H4,177,178,182)/t93-,94-,95-,96-,97-,98+,99+,107-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,138-,139-,140-,141-,142-/m0/s1

InChI Key

YSDQQAXHVYUZIW-QCIJIYAXSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC6=CN=CN6)N)C(=O)O

Solubility

Soluble in DMSO

Synonyms

2211, NN
liraglutide
NN 2211
NN-2211
NN2211
Saxenda
victoza

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC6=CN=CN6)N)C(=O)O

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)NCCCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC6=CN=CN6)N)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.